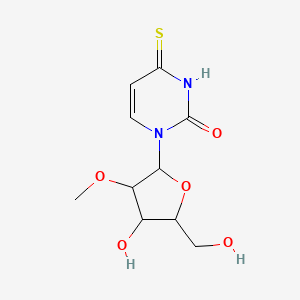
2'-O-Methyl-4-thiouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methyl-4-thiouridine is a modified nucleoside that plays a significant role in the structure and function of RNA. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and a sulfur atom replacing the oxygen at the 4 position of the uracil base. This compound is particularly interesting due to its unique chemical properties and its involvement in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-4-thiouridine typically involves multiple steps. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl-4-thiouridine are not widely documented, the general approach involves large-scale synthesis using automated oligonucleotide synthesizers. These machines can efficiently produce modified nucleosides by employing standard phosphoramidite chemistry .
化学反应分析
Types of Reactions: 2’-O-Methyl-4-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the 4-thio group makes it particularly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide can oxidize the sulfur atom.
Reduction: Reducing agents such as dithiothreitol can reduce disulfide bonds formed with 2’-O-Methyl-4-thiouridine.
Substitution: Iodoacetamide is commonly used for alkylation reactions involving the sulfur atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while alkylation can result in various alkylated derivatives .
科学研究应用
2’-O-Methyl-4-thiouridine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified RNA molecules for structural and functional studies.
Biology: It plays a role in the stabilization of RNA structures and is involved in the regulation of gene expression.
Medicine: Modified nucleosides like 2’-O-Methyl-4-thiouridine are explored for their potential therapeutic applications, including antiviral and anticancer treatments.
作用机制
The mechanism by which 2’-O-Methyl-4-thiouridine exerts its effects involves its incorporation into RNA molecules. The presence of the sulfur atom and the methyl group can influence the RNA’s secondary structure, stability, and interactions with proteins. These modifications can enhance the binding affinity of RNA to its targets and protect it from enzymatic degradation .
相似化合物的比较
2-Thiouridine: Similar to 2’-O-Methyl-4-thiouridine but lacks the methyl group at the 2’ position.
4-Thiouridine: Contains a sulfur atom at the 4 position but lacks the 2’-O-methyl modification.
2’-O-Methyluridine: Has a methyl group at the 2’ position but lacks the sulfur atom at the 4 position
Uniqueness: 2’-O-Methyl-4-thiouridine is unique due to the combined presence of both the 2’-O-methyl and 4-thio modifications. This dual modification imparts distinct chemical properties, such as increased stability and altered reactivity, making it particularly valuable in various research and industrial applications .
属性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC 名称 |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18) |
InChI 键 |
MTALOLIXKLKPSX-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(OC1N2C=CC(=S)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















